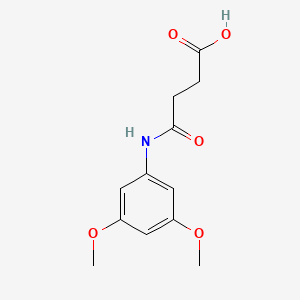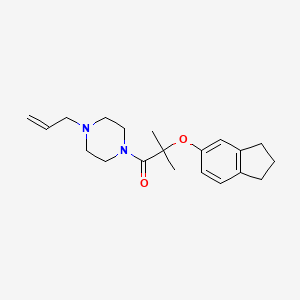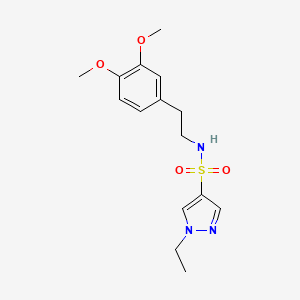
4-(3,5-Dimethoxyanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethoxyanilino)-4-oxobutanoic acid is an organic compound characterized by the presence of a dimethoxyaniline group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyanilino)-4-oxobutanoic acid typically involves the reaction of 3,5-dimethoxyaniline with a suitable butanoic acid derivative. One common method is the condensation reaction between 3,5-dimethoxyaniline and succinic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dimethoxyanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring of the dimethoxyaniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethoxyanilino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties. Additionally, its structural features allow it to interact with cellular membranes, potentially affecting cell signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dimethoxyaniline
- 3,5-Dimethylaniline
- 2,5-Dimethoxyaniline
- 4-(Trifluoromethyl)aniline
Uniqueness
4-(3,5-Dimethoxyanilino)-4-oxobutanoic acid is unique due to the presence of both the dimethoxyaniline group and the butanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the specific context of its use.
Eigenschaften
IUPAC Name |
4-(3,5-dimethoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-9-5-8(6-10(7-9)18-2)13-11(14)3-4-12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFWIRKQCONONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B5302437.png)
![N-[2-(1H-pyrazol-1-yl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5302449.png)

![7,7,9-trimethyl-2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B5302466.png)
![(4aS*,8aR*)-1-[3-(1H-imidazol-1-yl)propyl]-6-(2-methoxy-2-methylpropanoyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5302471.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide](/img/structure/B5302476.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5302493.png)

![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5302522.png)
![isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B5302524.png)
![3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide](/img/structure/B5302528.png)
![3-[(2-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5302535.png)
![8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5302540.png)
